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molecular formula C17H20N4 B8680544 N-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-2-imine CAS No. 749921-63-9

N-(2-Butyl-1H-imidazo[4,5-c]quinolin-1-yl)propan-2-imine

Cat. No. B8680544
M. Wt: 280.37 g/mol
InChI Key: ZUFKTVFARHTCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163947B2

Procedure details

A solution of 2-butyl-1H-imidazo[4,5-c]quinolin-1-amine hydrochloride (520 mg, 2.17 mmol) in 10 mL of isopropanol was treated with 2 mL of acetone and 200 mg of DOWEX W50-X1 acid resin. The reaction mixture was heated to 55° C. overnight. The reaction mixture was treated with an additional 10 mL of isopropanol and 5 mL of acetone and heated to 70° C. for 2 h. The reaction mixture was filtered and the filtrate was treated with 0.5 mL of triethylamine and concentrated under reduced pressure. Chromatography (SiO2, 3% MeOH/CHCl3) gave N-(2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)isopropylideneamine (421 mg) as a brown oil.
Name
2-butyl-1H-imidazo[4,5-c]quinolin-1-amine hydrochloride
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([C:6]1[N:7]([NH2:19])[C:8]2[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:11]=[CH:10][C:9]=2[N:18]=1)[CH2:3][CH2:4][CH3:5].[CH3:20][C:21]([CH3:23])=O>C(O)(C)C>[CH2:2]([C:6]1[N:7]([N:19]=[C:21]([CH3:23])[CH3:20])[C:8]2[C:17]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:11]=[CH:10][C:9]=2[N:18]=1)[CH2:3][CH2:4][CH3:5] |f:0.1|

Inputs

Step One
Name
2-butyl-1H-imidazo[4,5-c]quinolin-1-amine hydrochloride
Quantity
520 mg
Type
reactant
Smiles
Cl.C(CCC)C=1N(C2=C(C=NC=3C=CC=CC23)N1)N
Name
Quantity
2 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate was treated with 0.5 mL of triethylamine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1N(C2=C(C=NC=3C=CC=CC23)N1)N=C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 421 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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